molecular formula C13H17N5OS2 B5904455 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-ethyl-N-(2-pyridin-2-ylethyl)acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-ethyl-N-(2-pyridin-2-ylethyl)acetamide

Cat. No. B5904455
M. Wt: 323.4 g/mol
InChI Key: PZXNAUJHCXREFF-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-ethyl-N-(2-pyridin-2-ylethyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'compound X' in scientific literature.

Mechanism of Action

The mechanism of action of compound X is not fully understood. However, it is believed to exert its biological effects by inhibiting specific enzymes or proteins in the target cells.
Biochemical and Physiological Effects:
Studies have shown that compound X can inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis (programmed cell death) in cancer cells. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using compound X in laboratory experiments is its high potency. This allows researchers to use smaller amounts of the compound, reducing the cost of experiments. However, the compound is also highly toxic and requires careful handling. It is also relatively unstable and can degrade over time.

Future Directions

There are several potential future directions for research on compound X. One area of interest is the development of new synthetic methods for the compound, which could improve its stability and reduce its toxicity. Another area of interest is the exploration of the compound's potential use in medical imaging, which could have significant implications for disease diagnosis and treatment. Finally, further studies are needed to fully understand the mechanism of action of compound X and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of compound X involves the reaction between 2-chloro-N-(2-pyridin-2-ylethyl)acetamide and 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a suitable base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Scientific Research Applications

Compound X has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. The compound has also been studied for its potential use as a diagnostic tool in medical imaging.

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-ethyl-N-(2-pyridin-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5OS2/c1-2-18(8-6-10-5-3-4-7-15-10)11(19)9-20-13-17-16-12(14)21-13/h3-5,7H,2,6,8-9H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXNAUJHCXREFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC1=CC=CC=N1)C(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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